- Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611
Cas no 937-31-5 (4-Nitrophenylacetylene)
4-Nitrophenylacetylene structure
Product Name:4-Nitrophenylacetylene
Numero CAS:937-31-5
MF:C8H5NO2
MW:147.130801916122
MDL:MFCD00024794
CID:811376
PubChem ID:354335722
Update Time:2024-10-26
4-Nitrophenylacetylene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-ETHYNYL-4-NITROBENZENE
- 4-Nitrophenylacetyle
- 4-Nitrophenylacetylene
- Benzene,1-ethynyl-4-nitro-
- Benzene, 1-ethynyl-4-nitro-
- 1-Ethynyl-4-nitro-benzene
- p-nitrophenylacetylene
- GAZZTEJDUGESGQ-UHFFFAOYSA-N
- (4-Nitrophenyl)ethyne
- (p-Nitrophenyl)acetylene
- 4-Ethynyl-1-nitrobenzene
- 1-Nitro-4-ethynylbenzene
- 4-Nitroethynylbenzene
- 4-Ethynylnitrobenzene
- (4-Nitrophenyl)acetylene
- NSC71089
- p-Nitrophenylacetylen
- p-nitrophenylacetylide
- p-nitro phenylacetylene
- 4-Ethynyl-nitrobenzene
- 4-nitro-1-ethynylbenzene
- NCIOpen2_000568
- SCH
- 1-Ethynyl-4-nitrobenzene (ACI)
- NSC 71089
- p-Ethynylnitrobenzene
- p-Nitroethynylbenzene
- GS-3403
- MFCD00024794
- AKOS004903729
- SCHEMBL298355
- Z431535574
- DTXSID90239544
- NSC-71089
- AB01446
- 937-31-5
- 25569-47-5
- CS-W004674
- BCP14406
- J-515883
- DTXCID40162035
- EN300-42756
- SY018215
- E1223
- DB-019179
- 1-Ethynyl-4-nitrobenzene, 97%
-
- MDL: MFCD00024794
- Inchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
- Chiave InChI: GAZZTEJDUGESGQ-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=CC(C#C)=CC=1)=O
Proprietà calcolate
- Massa esatta: 147.03200
- Massa monoisotopica: 147.032
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 190
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 45.8
- Carica superficiale: 0
- Conta Tautomer: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.22
- Punto di fusione: 149.0 to 153.0 deg-C
- Punto di ebollizione: 246.6℃ at 760 mmHg
- Punto di infiammabilità: 112.5°C
- Indice di rifrazione: 1.579
- PSA: 45.82000
- LogP: 2.09930
- Solubilità: Non determinato
- λmax: 286(CH2Cl2)(lit.)
4-Nitrophenylacetylene Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Istruzioni di sicurezza: 24/25
4-Nitrophenylacetylene Dati doganali
- CODICE SA:2904209090
- Dati doganali:
Codice doganale cinese:
2904209090Panoramica:
2904209090 Altri derivati contenenti solo gruppi nitro o nitroso. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2904209090 derivati contenenti solo nitro o solo gruppi nitrosi. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:5,5%.Tariffa generale:30,0%
4-Nitrophenylacetylene Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019089825-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 10g |
$154.00 | 2023-08-31 | |
| Alichem | A019089825-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 25g |
$306.00 | 2023-08-31 | |
| Alichem | A019089825-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 97% | 100g |
$802.20 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E305003-25g |
1-ETHYNYL-4-NITROBENZENE |
937-31-5 | 97% | 25g |
¥1,567.00 | 2021-05-25 | |
| Chemenu | CM255885-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 10g |
$143 | 2021-06-16 | |
| Chemenu | CM255885-25g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 25g |
$252 | 2021-06-16 | |
| Chemenu | CM255885-100g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | 95+% | 100g |
$673 | 2021-06-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY018215-10g |
1-Ethynyl-4-nitrobenzene |
937-31-5 | >97% | 10g |
¥297.00 | 2025-04-11 | |
| TRC | N497000-500mg |
4-Nitrophenylacetylene |
937-31-5 | 500mg |
$ 115.00 | 2023-09-06 | ||
| TRC | N497000-1g |
4-Nitrophenylacetylene |
937-31-5 | 1g |
$ 167.00 | 2023-09-06 |
4-Nitrophenylacetylene Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate , Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Riferimento
- One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent, Tetrahedron Letters, 2005, 46(38), 6473-6476
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1.5 h, rt
Riferimento
- Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization, Spectrochimica Acta, 2022, 267,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium ascorbate , Copper sulfate Solvents: Ethanol , Water ; 10 min, rt
Riferimento
- A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate, European Journal of Chemistry, 2018, 9(4), 317-321
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt
Riferimento
- Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29), European Journal of Medicinal Chemistry, 2015, 102, 93-105
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; rt; rt → 60 °C
Riferimento
- Preparation of ethynylaniline, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride , Silica
Riferimento
- New synthetic tool for the sustainable synthesis of organic semiconductors, Chimica e l'Industria (Milan, 2013, 95(8), 115-119
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol , Water ; 3 h, rt
Riferimento
- Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line, European Journal of Medicinal Chemistry, 2016, 122, 436-441
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Manganese oxide (MnO2) Solvents: Methanol , Tetrahydrofuran
Riferimento
- Manganese dioxide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent., China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 3 h, 23 °C
Riferimento
- Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones, Tetrahedron, 2008, 64(29), 7008-7014
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ; 12 h, rt
Riferimento
- One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide, Tetrahedron, 2006, 62(28), 6673-6680
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 15 min, rt
Riferimento
- Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Dichloromethane ; 2 h, rt
Riferimento
- Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates, Chemistry - A European Journal, 2022, 28(4),
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
Riferimento
- Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions, Organic Letters, 2020, 22(1), 340-344
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 18 h, rt
Riferimento
- BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines, Synlett, 2011, (19), 2799-2802
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Tris(dibenzylideneacetone)dipalladium ; 4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 15 min, rt
Riferimento
- Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Methanol , Water ; 10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 23 °C
Riferimento
- Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling, Chemical Science, 2016, 7(1), 85-88
4-Nitrophenylacetylene Raw materials
- 4-Nitrobenzaldehyde
- 4-Nitrobenzenemethanol
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- ethynyltrimethylsilane
- Trimethyl((4-nitrophenyl)ethynyl)silane
4-Nitrophenylacetylene Preparation Products
4-Nitrophenylacetylene Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:937-31-5)4-Nitrophenylacetylene
Numero d'ordine:A19338
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:08
Prezzo ($):323.0
Email:sales@amadischem.com
4-Nitrophenylacetylene Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
937-31-5 (4-Nitrophenylacetylene) Prodotti correlati
- 95577-54-1(Benzene,1-ethynyl-3,5-dinitro-)
- 474661-41-1(Ethynamine, 2-(4-nitrophenyl)-)
- 28289-83-0(Benzene,1-nitro-4-(1-propyn-1-yl)-)
- 118688-59-8(Benzene, 1,3,5-tris[(4-nitrophenyl)ethynyl]-)
- 7431-22-3(Benzenamine, 4-[(4-nitrophenyl)ethynyl]-)
- 183022-61-9(1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene)
- 2735-14-0(Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-)
- 3034-94-4(1-ethynyl-3-nitrobenzene)
- 1942-30-9(Benzene,1-nitro-4-(2-phenylethynyl)-)
- 377776-32-4(1-Ethynyl-4-((4-((4-nitrophenyl)-ethynyl)phenyl)ethynyl)benzene)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937-31-5)4-Nitrophenylacetylene
Purezza:99%
Quantità:100g
Prezzo ($):323.0